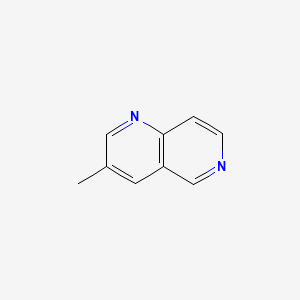
N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine): is a chemical compound with the molecular formula C20H40N4O2Sn It is known for its unique structure, which includes a stannylene (tin-containing) core linked to two N-nitrosocyclohexylamine groups through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) typically involves the reaction of dibutyltin oxide with N-nitrosocyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general steps are as follows:
Preparation of N-nitrosocyclohexylamine: This is synthesized by reacting cyclohexylamine with nitrous acid.
Reaction with Dibutyltin Oxide: The N-nitrosocyclohexylamine is then reacted with dibutyltin oxide in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The stannylene core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the stannylene core under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted stannylene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with metal ions, affecting enzymatic activity. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, metal ion homeostasis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine).
N-nitrosocyclohexylamine: A key reactant in the synthesis.
Dibutyltin dilaurate: Another organotin compound with different applications.
Uniqueness
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is unique due to its dual functionality, combining the properties of organotin compounds and nitrosoamines. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93841-42-0 |
|---|---|
Molekularformel |
C20H40N4O4Sn |
Molekulargewicht |
519.3 g/mol |
IUPAC-Name |
N-cyclohexyl-N-[dibutyl-[cyclohexyl(nitroso)amino]oxystannyl]oxynitrous amide |
InChI |
InChI=1S/2C6H11N2O2.2C4H9.Sn/c2*9-7-8(10)6-4-2-1-3-5-6;2*1-3-4-2;/h2*6H,1-5H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
InChI-Schlüssel |
OTCGVIBGKLIRHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(ON(C1CCCCC1)N=O)ON(C2CCCCC2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


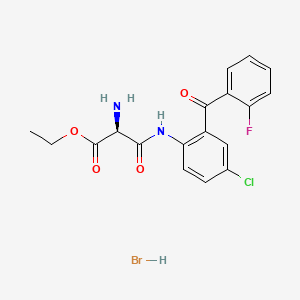

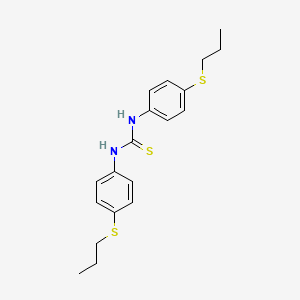

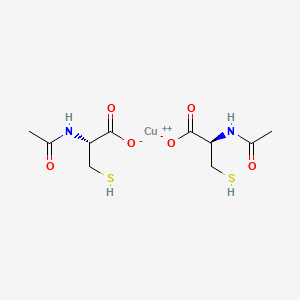

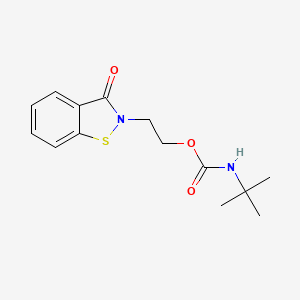

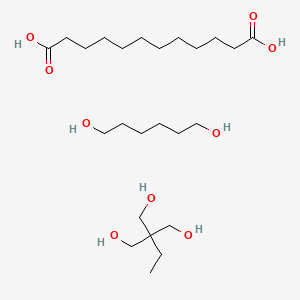
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
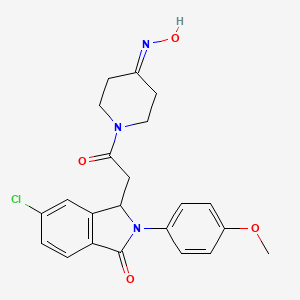
![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)

